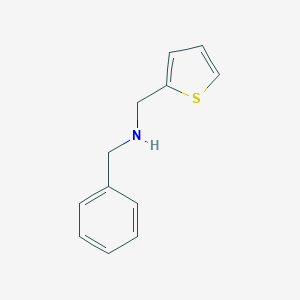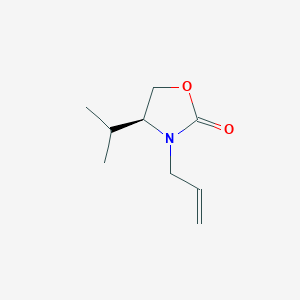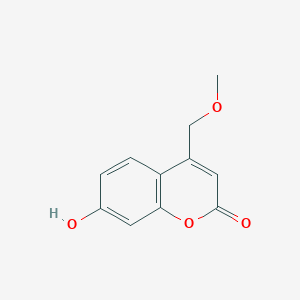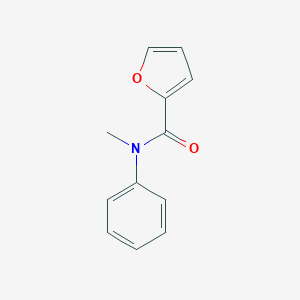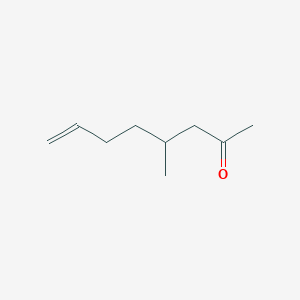
4-Methyloct-7-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyloct-7-en-2-one, also known as muscone, is a natural organic compound that was first isolated from musk deer in the early 20th century. It is known for its musky odor and is widely used in the perfume industry. However, recent scientific research has shown that muscone has several other applications beyond its use in perfumes. In
科学研究应用
Muscone has been found to have several scientific research applications, including its use as an odorant in sensory research, as a potential therapeutic agent for neurological disorders, and as a potential antitumor agent. In sensory research, 4-Methyloct-7-en-2-one is used as a reference odorant due to its distinctive musky odor. In neurological research, 4-Methyloct-7-en-2-one has been shown to have neuroprotective effects and may have potential therapeutic applications for diseases such as Alzheimer's and Parkinson's. In cancer research, 4-Methyloct-7-en-2-one has been shown to inhibit the growth of several types of cancer cells.
作用机制
The mechanism of action of 4-Methyloct-7-en-2-one is not yet fully understood. However, it is believed to act on several biochemical pathways, including the regulation of neurotransmitters, the modulation of ion channels, and the inhibition of tumor cell growth.
Biochemical and Physiological Effects
Muscone has several biochemical and physiological effects, including its ability to regulate the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to modulate ion channels such as the NMDA receptor, which is involved in learning and memory. In addition, 4-Methyloct-7-en-2-one has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and liver cancer.
实验室实验的优点和局限性
Muscone has several advantages for lab experiments, including its distinctive musky odor, which makes it a useful reference odorant in sensory research. It is also relatively easy to synthesize and has several potential therapeutic applications. However, 4-Methyloct-7-en-2-one has several limitations, including its potential toxicity at high doses and its limited solubility in water.
未来方向
There are several future directions for research on 4-Methyloct-7-en-2-one, including its potential therapeutic applications for neurological disorders and cancer. In addition, further research is needed to fully understand the mechanism of action of 4-Methyloct-7-en-2-one and its potential side effects at high doses. Finally, there is potential for the development of new synthesis methods for 4-Methyloct-7-en-2-one that are more efficient and environmentally friendly.
Conclusion
In conclusion, 4-Methyloct-7-en-2-one, or 4-Methyloct-7-en-2-one, has several scientific research applications beyond its use in perfumes. It has potential therapeutic applications for neurological disorders and cancer and is a useful reference odorant in sensory research. Further research is needed to fully understand the mechanism of action of 4-Methyloct-7-en-2-one and its potential side effects at high doses.
合成方法
Muscone can be synthesized through several methods, including the oxidation of 4-Methyloct-7-en-2-one precursor compounds such as tetrahydro-4-methyl-2H-pyran-2-one. Another method involves the use of microorganisms such as Pseudomonas aeruginosa to produce 4-Methyloct-7-en-2-one through biotransformation of 4-Methyloct-7-en-2-one precursors.
属性
CAS 编号 |
140902-60-9 |
|---|---|
产品名称 |
4-Methyloct-7-en-2-one |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
4-methyloct-7-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-8(2)7-9(3)10/h4,8H,1,5-7H2,2-3H3 |
InChI 键 |
XWIZYKUTPBZTJX-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)CC(=O)C |
规范 SMILES |
CC(CCC=C)CC(=O)C |
同义词 |
7-Octen-2-one, 4-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



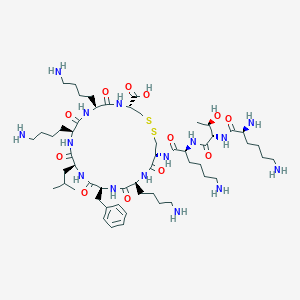
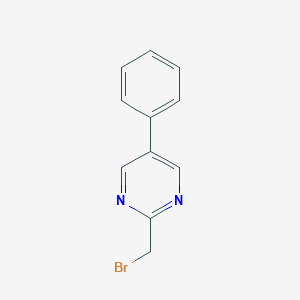
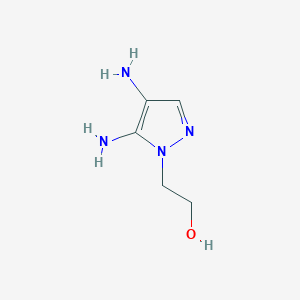
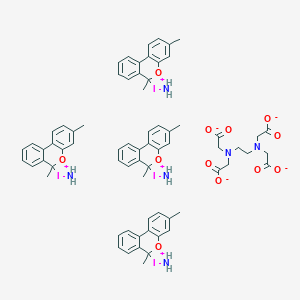
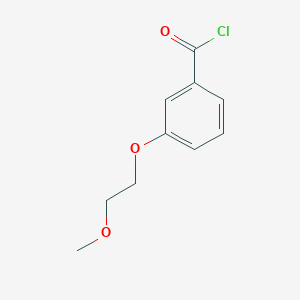
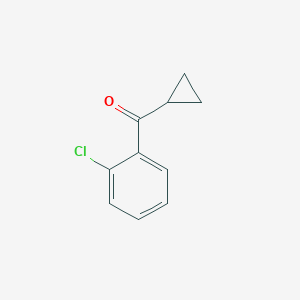
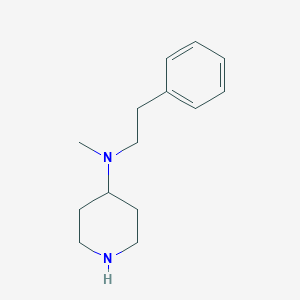
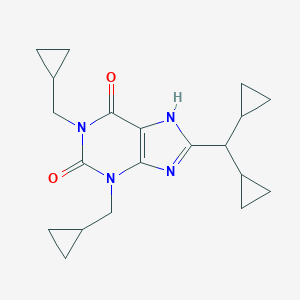
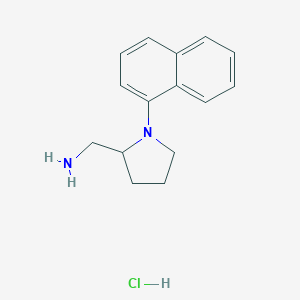
![Bis[2-(fluorosulfonyl)tetrafluoroethyl]ether](/img/structure/B115279.png)
